molecular formula C12H4F16N2O B3040703 1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole CAS No. 231301-29-4

1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole

Cat. No. B3040703
CAS RN: 231301-29-4
M. Wt: 496.15 g/mol
InChI Key: RLVHZEORBJJJJW-UHFFFAOYSA-N
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Description

The compound “1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are used as building blocks in the synthesis of various pharmaceuticals and organic materials .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including substitutions, additions, and oxidations . The specific reactions that “1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole” might undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazoles generally have high thermal stability and are resistant to oxidation and reduction .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrazole derivatives are used as inhibitors for enzymes like cyclooxygenase .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry, given the wide range of biological activities exhibited by pyrazole derivatives .

properties

IUPAC Name

1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F16N2O/c1-3(31)30-5(7(15,16)17)2-4(29-30)6(13,14)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)28/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVHZEORBJJJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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